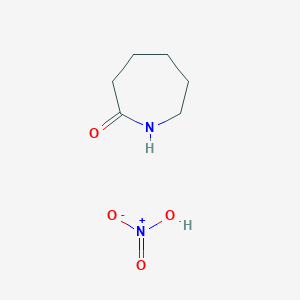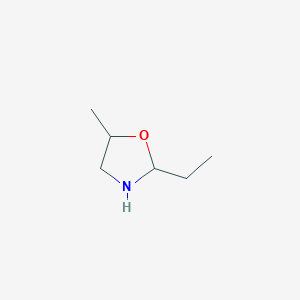
Cyclopentyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(triphenyl)phosphanium is a phosphonium salt that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonium ion bonded to a cyclopentyl group and three phenyl groups. Its structure can be represented as (C₆H₅)₃P⁺-C₅H₉.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenylcyclopentylphosphonium typically involves the reaction of triphenylphosphine with cyclopentyl halides under specific conditions. One common method is the nucleophilic substitution reaction where triphenylphosphine reacts with cyclopentyl bromide or chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of triphenylcyclopentylphosphonium may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine and cyclopentane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates can react with the phosphonium ion under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and cyclopentanone.
Reduction: Triphenylphosphine and cyclopentane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentyl(triphenyl)phosphanium has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in targeting cellular organelles, such as mitochondria, due to the lipophilic nature of the phosphonium ion.
Medicine: Research is ongoing to explore its use in drug delivery systems, where the phosphonium ion can facilitate the transport of therapeutic agents across cell membranes.
Industry: It is utilized in the development of advanced materials, including catalysts and polymers, due to its stability and reactivity
Mécanisme D'action
The mechanism by which triphenylcyclopentylphosphonium exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The lipophilic nature of the compound allows it to easily penetrate cell membranes and accumulate in specific organelles, such as mitochondria. This accumulation can disrupt mitochondrial function, leading to changes in cellular energy metabolism and apoptosis. The phosphonium ion can also interact with proteins and enzymes, altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction and Staudinger reaction.
Tetraphenylphosphonium: Similar in structure but with an additional phenyl group, used in various chemical transformations.
Cyclopentylphosphine: Lacks the phenyl groups, making it less stable and less reactive compared to triphenylcyclopentylphosphonium.
Uniqueness
Cyclopentyl(triphenyl)phosphanium stands out due to its unique combination of a cyclopentyl group and three phenyl groups attached to the phosphonium ion. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C23H24P+ |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
cyclopentyl(triphenyl)phosphanium |
InChI |
InChI=1S/C23H24P/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23H,10-11,18-19H2/q+1 |
Clé InChI |
WFYJKYLMVNFRQX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




phosphanium bromide](/img/structure/B8463567.png)






![(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)-oxo-acetic acid](/img/structure/B8463605.png)
![7-methoxy-6-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8463622.png)



